

Interspecies Differences in the Metabolism of 9-Angeloylretronecine N-oxide: A Comparative Guide

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Compound of Interest

Compound Name: 9-Angeloylretronecine N-oxide

Cat. No.: B1609405

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This guide provides a comparative overview of the metabolic pathways of **9-Angeloylretronecine N-oxide**, a retronecine-type pyrrolizidine alkaloid (PA) found in plants such as *Symphytum officinale* (comfrey). Understanding the interspecies differences in its biotransformation is critical for assessing its potential toxicity and for the development of safe pharmaceuticals. While direct comparative studies on **9-Angeloylretronecine N-oxide** are limited, this guide synthesizes data from studies on structurally related PAs to provide insights into its likely metabolic fate in different species.

Core Metabolic Pathways

9-Angeloylretronecine N-oxide, like other pyrrolizidine alkaloid N-oxides (PANOs), is generally considered less toxic than its corresponding tertiary PA. However, its toxicity is closely linked to its metabolic conversion back to the parent PA, which can then be bioactivated to reactive pyrrolic derivatives that are hepatotoxic.^[1] The primary metabolic pathways for retronecine-type PANOs are:

- Reduction to Parent PA: PANOs can be reduced to their corresponding tertiary amine PAs. This reaction is a critical step in their toxicification and has been shown to be mediated by both intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.^[1]

- Bioactivation of the Parent PA: The reformed parent PA, 9-Angeloylretronecine, can undergo metabolic activation in the liver, primarily by CYP enzymes, to form dehydropyrrolizidine alkaloids (DHPAs). These are highly reactive electrophiles that can bind to cellular macromolecules, such as proteins and DNA, leading to cytotoxicity and genotoxicity.[2]
- Detoxification Pathways: The parent PA can also undergo detoxification through two main routes:
 - N-oxidation: Re-formation of the N-oxide is considered a detoxification step.[3]
 - Hydrolysis: Cleavage of the ester groups of the PA is another detoxification pathway.[4]

Interspecies Comparison of PA Metabolism

Direct quantitative data for the metabolism of **9-Angeloylretronecine N-oxide** across different species is not readily available in the public literature. However, a study by Mulder et al. (2020) on the *in vitro* biotransformation of other structurally related PAs in human liver microsomes (HLM) and rat liver microsomes (RLM) provides valuable insights into the potential interspecies differences. The following table summarizes the key metabolic routes and their relative importance for a representative cyclic diester PA, senecionine.

Metabolic Reaction	Human Liver Microsomes (HLM)	Rat Liver Microsomes (RLM)	Toxicological Implication
N-oxidation	Major pathway (approx. 60% of total metabolites)[3]	Predominant pathway (approx. 95% of total metabolites)[3]	Detoxification
Dehydrogenation (Bioactivation)	Significant pathway (approx. 20% of total metabolites)[3]	Minor pathway (approx. 1% of total metabolites)[3]	Toxification
Other Oxygenations	Part of the remaining metabolites	Part of the remaining metabolites	Generally Detoxification

Disclaimer: The data presented is for senecionine, a structurally related cyclic diester PA, and is used as a surrogate to infer potential metabolic differences for **9-Angeloylretronecine N-oxide**. The actual quantitative metabolic profile may vary.

These findings suggest that, for this class of compounds, rat liver microsomes are more efficient at the detoxification pathway of N-oxidation, while human liver microsomes show a significantly higher capacity for the bioactivation pathway of dehydrogenation.^[3] This highlights the potential for greater susceptibility to PA-induced toxicity in humans compared to rats.

Experimental Protocols

The following is a generalized protocol for an in vitro metabolism study of a PA N-oxide using liver microsomes, based on methodologies described in the literature.^{[1][3]}

Objective: To determine the metabolic profile of a pyrrolizidine alkaloid N-oxide in human and rat liver microsomes.

Materials:

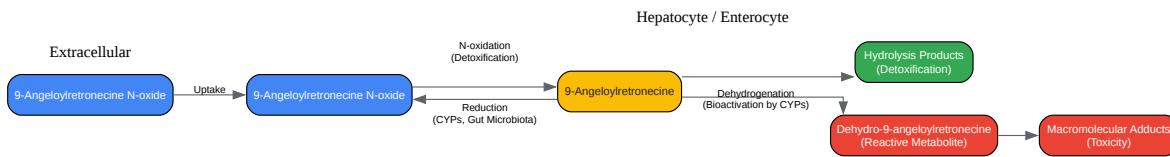
- Test compound (e.g., **9-Angeloylretronecine N-oxide**)
- Pooled human and rat liver microsomes
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard for analytical quantification
- LC-MS/MS system for analysis

Procedure:

- Incubation Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

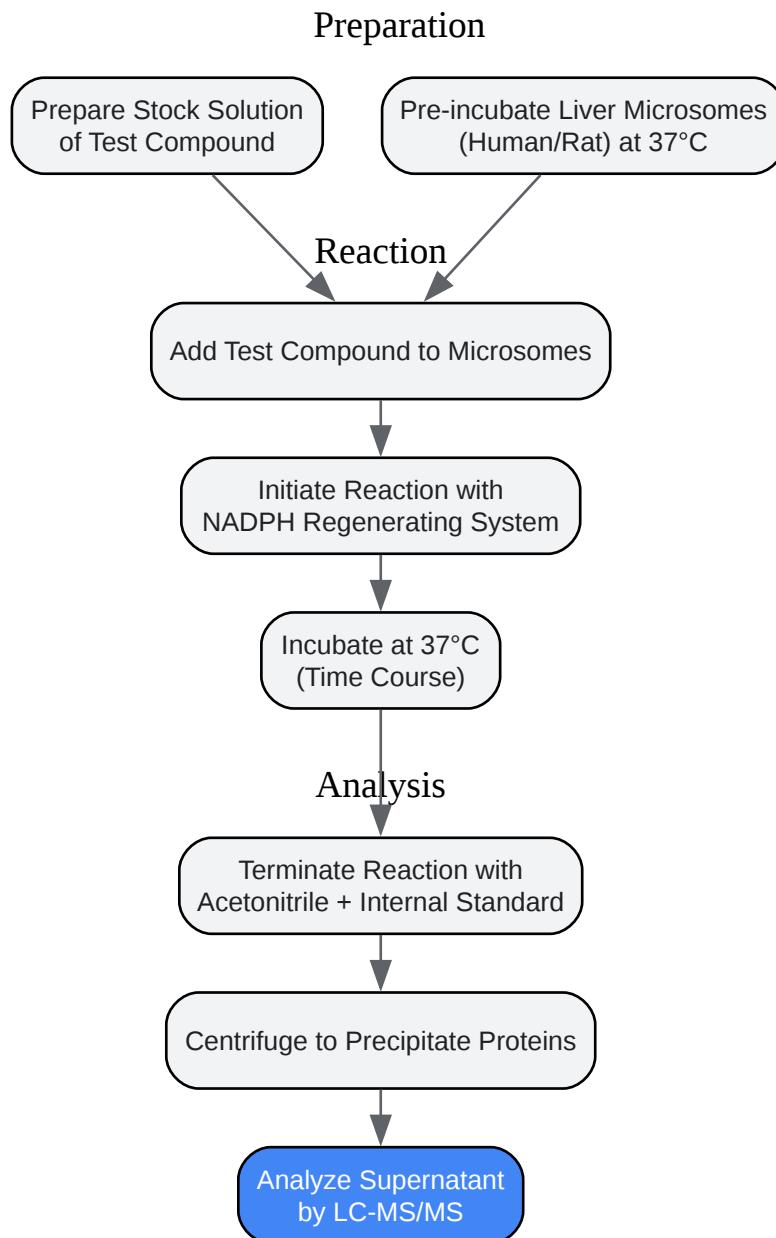
- In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., at a final concentration of 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiation of Reaction:
 - Add the test compound to the pre-warmed microsome suspension to achieve the desired final concentration (e.g., 1-10 µM).
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation:
 - Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Termination of Reaction:
 - Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
- Sample Processing:
 - Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
 - Metabolite identification can be performed using high-resolution mass spectrometry by comparing fragmentation patterns.

Visualizations



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Caption: Metabolic pathways of **9-Angeloylretronecine N-oxide**.

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Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of **9-Angeloylretronecine N-oxide** is a complex process involving both toxification and detoxification pathways. Significant interspecies differences appear to exist, with human liver enzymes potentially favoring the bioactivation pathway more than rat liver

enzymes. This underscores the importance of using human-relevant models in the toxicological assessment of pyrrolizidine alkaloids. Further research with **9-Angeloylretronecine N-oxide** specifically is needed to provide more precise quantitative comparisons and to fully elucidate the roles of specific CYP isozymes in its metabolism across different species.

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